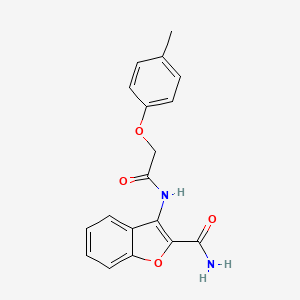

3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-6-8-12(9-7-11)23-10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOYFHCJGNRSEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran rings.

Introduction of p-Tolyloxy Group: The p-tolyloxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran core is replaced by the p-tolyloxy group.

Acetamido Group Addition: The acetamido group is added through an acylation reaction, where an acyl chloride reacts with an amine group on the benzofuran core.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, minimizing side reactions, and employing cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzofuran core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.

Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Explored as a potential lead compound for developing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activities.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds share the benzofuran-2-carboxamide core but differ in substituents, leading to distinct properties:

(a) 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

- Molecular Formula : C29H21FN2O3

- Molecular Weight : 464.5 g/mol

- Key Substituents :

- Acetamido side chain: Biphenyl-4-yl group (bulky aromatic substituent).

- Carboxamide: N-linked 3-fluorophenyl group (electron-withdrawing fluorine atom).

- The 3-fluorophenyl carboxamide may enhance binding affinity to targets sensitive to halogen interactions (e.g., enzymes or receptors) .

(b) 3-(2-([4-fluorobenzyl]amino)acetamido)benzofuran-2-carboxamide (BGA)

- Molecular Formula: Not explicitly provided, but inferred to include a fluorobenzylamino group.

- Key Substituents: Acetamido side chain: 4-fluorobenzylamino group (flexible amino linker with a fluorine atom).

- Application :

Comparative Analysis Table

| Property/Feature | Target Compound: 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide | Biphenyl Derivative (CAS 887882-13-5) | BGA Chemosensor |

|---|---|---|---|

| Core Structure | Benzofuran-2-carboxamide | Benzofuran-2-carboxamide | Benzofuran-2-carboxamide |

| Acetamido Substituent | p-Tolyloxy (C7H7O) | Biphenyl-4-yl (C12H9) | 4-Fluorobenzylamino (C7H6FN) |

| Carboxamide Substituent | -NH2 | -N-(3-fluorophenyl) | -NH2 |

| Molecular Weight | ~337 g/mol (calculated*) | 464.5 g/mol | Not provided |

| Reported Application | Not available | Not disclosed | Fe³⁺ ion sensing |

| Electronic Effects | Electron-donating methyl group (p-tolyloxy) | Electron-withdrawing fluorine (3-fluorophenyl) | Electron-withdrawing fluorine (4-fluorobenzyl) |

*Calculated based on molecular formula C19H17N2O4.

Research Findings and Implications

- However, the lack of disclosed biological data limits further analysis .

- BGA Chemosensor: Demonstrates how substituent flexibility (e.g., amino linkers) and electronegative groups (fluorine) can tailor benzofuran derivatives for non-pharmaceutical applications like environmental monitoring or diagnostic tools .

- Target Compound : The p-tolyloxy group’s balance of hydrophobicity and electron-donating properties could make it suitable for optimizing drug-like properties, though experimental validation is needed.

生物活性

3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects. The structure-activity relationship (SAR) will be discussed to elucidate the mechanisms underlying its biological activity.

Chemical Structure

The compound features a benzofuran core substituted with an acetamido group and a p-tolyloxy moiety. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide have shown IC50 values in the micromolar range against leukemia and solid tumor cell lines.

Case Studies

- Cytotoxicity Against Cancer Cells : A study indicated that related benzofuran compounds exhibited cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM respectively . The presence of specific functional groups, such as halogens at critical positions on the benzofuran ring, was found to enhance cytotoxic activity.

- Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer proliferation, including those mediated by hypoxia-inducible factors (HIFs). The compound's ability to interact with these pathways positions it as a potential candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Inflammation plays a critical role in various diseases, including cancer and cardiovascular conditions.

Research Findings

- COX-II Inhibition : Similar compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-II), a key enzyme in the inflammatory process. For example, pyrazole derivatives have shown IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib . This suggests that 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide may also possess COX-II inhibitory activity.

- In Vivo Studies : In animal models, compounds with similar structures have demonstrated reduced paw edema in carrageenan-induced inflammation assays, indicating their potential as effective anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been explored against various pathogens.

Findings

- Bacterial Strains : Preliminary studies suggest that derivatives of benzofuran exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds were reported, indicating potential as antimicrobial agents .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide.

| Functional Group | Effect on Activity |

|---|---|

| Halogen Substituents | Enhance cytotoxicity; position-dependent |

| Acetamido Group | Critical for anticancer activity |

| Tolyloxy Moiety | Contributes to anti-inflammatory effects |

Research indicates that specific substitutions at the C-2 position of the benzofuran ring are essential for enhancing both anticancer and anti-inflammatory activities .

Q & A

Q. What are the critical steps for synthesizing 3-(2-(p-Tolyloxy)acetamido)benzofuran-2-carboxamide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

Benzofuran Core Construction : Cyclization of substituted salicylaldehyde derivatives using Knoevenagel or Pd-catalyzed C–H arylation to introduce the acetamido group .

Acetamido Functionalization : Amide coupling via EDC/HOBt or DCC-mediated reactions with p-tolyloxyacetic acid derivatives .

Carboxamide Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) followed by carboxamide coupling .

Optimization : Use continuous flow reactors for controlled reaction conditions (e.g., 60–80°C, THF/DMF solvents) to improve yield (70–85%) and purity (>95%) . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of residual solvent peaks) .

Q. How does the p-tolyloxy substituent influence the compound’s solubility and reactivity?

Methodological Answer:

- Solubility : The hydrophobic p-tolyloxy group reduces aqueous solubility but enhances lipid bilayer permeability. Solubility in DMSO (≥20 mM) is typical for in vitro assays .

- Reactivity : The electron-donating methoxy group in p-tolyloxy stabilizes intermediates during amide bond formation, reducing side reactions (e.g., oxidation) .

- Validation : Solubility is quantified via shake-flask method (UV-Vis spectroscopy), while reactivity is assessed using TLC and LC-MS to track byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirms regiochemistry of the benzofuran core (e.g., δ 7.2–7.8 ppm for aromatic protons) and acetamido linkage (δ 2.3 ppm for methyl groups) .

- FT-IR : Identifies carbonyl stretches (amide I band at ~1650 cm⁻¹, carboxamide at ~1680 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H18N2O4: 339.1294) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO2) on the p-tolyloxy ring to assess effects on target binding (e.g., kinase inhibition) .

Biological Assays : Use dose-response curves (IC50) in enzyme inhibition assays (e.g., COX-2 or EGFR) and compare with cytotoxicity (MTT assay in HEK293 cells) .

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

Methodological Answer:

- Standardization : Use identical assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HepG2 vs. HeLa variability) .

- Batch Analysis : Confirm compound stability via LC-MS before assays; degradation (>10%) invalidates results .

- Statistical Validation : Apply ANOVA with post-hoc tests (p<0.05) to compare replicates across labs .

Q. What strategies are effective for improving metabolic stability in vivo?

Methodological Answer:

Prodrug Design : Introduce ester or phosphate groups on the carboxamide to enhance bioavailability .

CYP450 Inhibition Screening : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of p-tolyloxy) .

Stability Testing : Monitor plasma half-life (t1/2) via LC-MS/MS in rodent models; aim for t1/2 >4 hours .

Q. How can researchers resolve spectral overlaps in NMR for structurally similar analogs?

Methodological Answer:

- 2D NMR : Utilize HSQC to correlate 1H and 13C signals, distinguishing overlapping aromatic protons (e.g., benzofuran C3 vs. C4) .

- Deuterated Solvents : Use DMSO-d6 to sharpen peaks for acetamido NH (δ 8.1–8.3 ppm) .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing signal broadening .

Methodological Challenges

Q. How to troubleshoot low yields in the final amide coupling step?

Methodological Answer:

- Activation Strategy : Switch from DCC to HATU for sterically hindered intermediates; pre-activate carboxylic acids for 30 minutes .

- Solvent Optimization : Use DMF instead of THF to improve solubility of p-tolyloxy precursors .

- Byproduct Removal : Employ silica gel chromatography (EtOAc/hexane, 3:1) to separate unreacted starting materials .

Q. What advanced techniques validate target engagement in cellular assays?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., kinases) after compound treatment .

- Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。